N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropyl substituent on the carboxamide nitrogen, a methyl group at the 1-position, and a trifluoromethyl group at the 3-position of the pyrazole ring. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in agrochemical and pharmaceutical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety may influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
N-cyclopropyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-15-4-6(7(14-15)9(10,11)12)8(16)13-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHUYKFDRUITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Key Reaction Table:
| Reactant/Condition | Role | Outcome |
|---|---|---|
| FeSO₄·7H₂O | Catalyst | Facilitates oxidative coupling |
| NaOCl | Oxidizing Agent | Promotes carboxamide formation |
| Acetonitrile | Solvent | Stabilizes intermediates |
This method avoids multi-step oxidation and halogenation, streamlining production .
Substitution Reactions
The carboxamide group (-CONH-Cyclopropyl) participates in nucleophilic substitutions , particularly under basic conditions. For example:
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Base-Mediated Reactions : Use of N,N-diisopropylethylamine (DIPEA) in isopropanol enables condensation with pyrimidine derivatives .
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Steric Effects : The cyclopropyl group imposes steric hindrance, directing substitutions to the pyrazole ring’s nitrogen or carbon positions .
Reactivity Trends:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Pyrazole N1 | Moderate | Methylation (e.g., 1-methyl group) |
| Pyrazole C3 | High | Trifluoromethyl substitution |
| Carboxamide | Low | Resists hydrolysis under mild conditions |
Hydrolysis and Stability
The carboxamide group exhibits resistance to hydrolysis under ambient conditions but can be cleaved under extreme acidic or basic environments:
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Acidic Hydrolysis : Requires concentrated HCl/ethanol systems, yielding 4-carboxylic acid derivatives .
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Basic Hydrolysis : Limited data available, but analogous compounds show slow degradation in NaOH .
Crystallographic and Structural Insights
The compound’s crystal structure reveals:
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Bond Lengths : C–N bonds in the carboxamide group measure ~1.348 Å, typical for resonance-stabilized amides .
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Dihedral Angles : Pyrazole and cyclopropyl planes form a 73.75° angle, influencing reactivity by modulating electron delocalization .
Comparative Reactivity Table
Mechanistic Considerations
Scientific Research Applications
Agrochemical Applications
In the agrochemical sector, compounds with trifluoromethyl groups are often associated with enhanced biological activity. N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide may serve as a candidate for:
- Pesticides : The structural features of this compound suggest it could be developed into a novel pesticide with improved efficacy against pests while minimizing environmental impact .
Case Studies and Research Insights
While comprehensive case studies specifically focused on this compound are scarce, insights can be drawn from related research:
Table 1: Related Pyrazole Derivatives and Their Applications
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Substituent Impact on Bioactivity :
- The trifluoromethyl group at the 3-position is a conserved feature across analogs, contributing to enhanced metabolic stability and target binding .
- N-substituents : Cyclopropyl (target compound) vs. aryl/heteroaryl groups (e.g., pyridinyl, thiophene) modulate solubility and steric interactions. Cyclopropyl may reduce aromatic stacking but improve membrane permeability .
- 1-position substituents : Methyl (target compound) vs. pyrimidinyl (in herbicidal analogs) or chloropyridinyl (nematocidal derivatives) significantly alter target specificity. Pyrimidinyl groups in compound 5k enhance herbicidal activity by mimicking nucleotide bases .
Synthetic Routes :
- The target compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in analogous pyrazole-4-carboxamide derivatives .
- Yields for similar compounds range from 62% to 86%, with purification via preparative TLC or recrystallization .
Physicochemical Properties
- Lipophilicity (LogP) : The cyclopropyl group in the target compound may lower LogP compared to aryl-substituted analogs (e.g., 5k , LogP ~4.2), balancing solubility and permeability .
- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as demonstrated in nematocidal derivatives with half-lives >24 hours .
Biological Activity
N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, potency, and applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀F₃N₃O. The compound features a pyrazole ring with a trifluoromethyl group and a cyclopropyl substituent, which are critical for its biological activity. The presence of these functional groups influences the compound's solubility, stability, and interaction with biological targets .
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notably, studies have indicated that this compound interacts with dihydroorotate dehydrogenase (DHODH), an enzyme validated as a target for malaria treatment. Inhibition of DHODH disrupts pyrimidine biosynthesis in parasites, leading to their death .
Biological Activity and Efficacy
Research findings demonstrate that this compound exhibits significant antiparasitic activity. In vitro studies have reported an effective concentration (EC₅₀) as low as 0.011 μM against Plasmodium falciparum, indicating potent activity against malaria parasites . Additionally, the compound has shown promise in inhibiting other pathogenic organisms, suggesting a broader spectrum of antimicrobial activity.
Table 1: Biological Activity Summary
| Activity Type | Target | EC₅₀ (μM) | Reference |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | 0.011 | |
| Enzyme Inhibition | Dihydroorotate dehydrogenase | Not specified | |
| Anticancer Potential | Various cancer cell lines | Not specified |
Case Studies
A significant study investigated the structural modifications of pyrazole derivatives to enhance their biological efficacy. The incorporation of the cyclopropyl group was found to maintain or even enhance antiparasitic activity compared to other substituents. This study highlighted the importance of structural optimization in developing effective therapeutics targeting malaria .
Another case study evaluated the metabolic stability and pharmacokinetic properties of this compound. While the compound exhibited favorable potency, it was noted that larger substituents could negatively impact metabolic stability, emphasizing the need for careful design in drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, often involving cyclopropanamine as a key intermediate. A copper(I)-catalyzed coupling reaction with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been reported to yield the target compound with ~17.9% efficiency . Optimization may involve adjusting catalyst loading (e.g., CuBr vs. Pd/C), solvent polarity, or temperature to improve yield.
- Characterization : Post-synthesis purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients), followed by NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. How is the purity and stability of this compound assessed in experimental settings?
- Analytical Methods :
- HPLC/LC-MS : Quantifies purity (>95% recommended for in vitro studies) and detects degradation products under varying pH or temperature .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures often exceeding 150°C due to the trifluoromethyl group’s electron-withdrawing effects .
Advanced Research Questions
Q. What structural modifications enhance the bioactivity of this compound in pesticidal or pharmaceutical applications?
- Structure-Activity Relationship (SAR) Insights :
- Pyrazole Core : Substitution at the 1-position (e.g., methyl vs. cyclopropyl) influences target binding. Cyclopropyl groups enhance metabolic stability in vivo compared to bulkier substituents .
- Trifluoromethyl Group : Critical for inhibiting succinate dehydrogenase (SDH) in fungi; replacing it with difluoromethyl reduces potency by ~50% .
- Carboxamide Linker : Modifications (e.g., esterification or thioamide substitution) alter solubility and membrane permeability .
Q. How do contradictory results in bioactivity assays arise across studies, and how can they be resolved?
- Case Example : Discrepancies in insecticidal activity (e.g., Helicoverpa armigera vs. Spodoptera litura) may stem from differences in:
- Assay Conditions : pH-dependent solubility affecting bioavailability .
- Metabolic Pathways : Species-specific cytochrome P450-mediated detoxification .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Models :
- Rodents : Assess oral bioavailability (e.g., Cmax and T1/2) and hepatotoxicity via ALT/AST levels .
- Caenorhabditis elegans : Used for nematocidal efficacy studies, with LC50 values correlating with SDH inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
